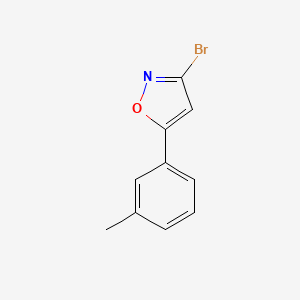
2-(4-Iodophenyl)-4-methylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodophenyl)-4-methylpyrrole is an organic compound that features a pyrrole ring substituted with a 4-iodophenyl group and a methyl group
Métodos De Preparación
The synthesis of 2-(4-Iodophenyl)-4-methylpyrrole typically involves the iodination of a phenyl group followed by the formation of the pyrrole ring. One common method involves the reaction of 4-iodoaniline with acetic acid and formaldehyde to form the intermediate, which is then cyclized to produce the desired pyrrole compound. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
2-(4-Iodophenyl)-4-methylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the iodine atom.
Substitution: The iodine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Aplicaciones Científicas De Investigación
2-(4-Iodophenyl)-4-methylpyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(4-Iodophenyl)-4-methylpyrrole involves its interaction with specific molecular targets. The iodine atom in the phenyl ring can participate in halogen bonding, which influences the compound’s binding affinity to various biological targets. The pyrrole ring can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
2-(4-Iodophenyl)-4-methylpyrrole can be compared with other iodinated pyrrole derivatives, such as 2-(4-Iodophenyl)-3-methylpyrrole and 2-(4-Iodophenyl)-5-methylpyrrole. These compounds share similar chemical properties but differ in their substitution patterns, which can influence their reactivity and biological activities. The unique positioning of the iodine and methyl groups in this compound makes it distinct and potentially more suitable for specific applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block in organic synthesis. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in both academic and industrial settings.
Propiedades
Fórmula molecular |
C11H10IN |
|---|---|
Peso molecular |
283.11 g/mol |
Nombre IUPAC |
2-(4-iodophenyl)-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C11H10IN/c1-8-6-11(13-7-8)9-2-4-10(12)5-3-9/h2-7,13H,1H3 |
Clave InChI |
XCJRTUKVUMTRBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=C1)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13681438.png)

![(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)methanol](/img/structure/B13681448.png)
![8-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13681451.png)





![1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene](/img/structure/B13681490.png)


